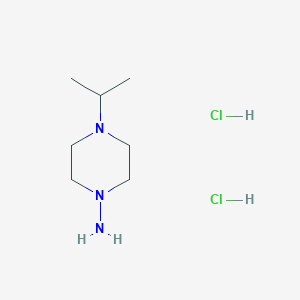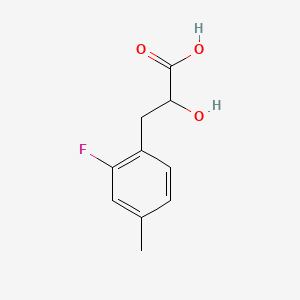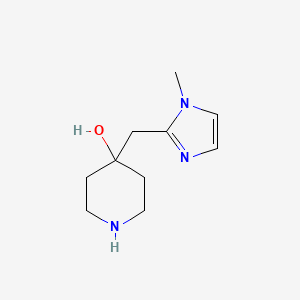
4-(Propan-2-yl)piperazin-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yl)piperazin-1-aminedihydrochloride is a chemical compound with the molecular formula C7H18ClN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)piperazin-1-aminedihydrochloride typically involves the reaction of isopropylamine with piperazine. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Isopropylamine and piperazine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.
Procedure: Isopropylamine is added to a solution of piperazine in water. Hydrochloric acid is then added to the mixture to form the dihydrochloride salt.
Purification: The product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propan-2-yl)piperazin-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Propan-2-yl)piperazin-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Used in the production of various chemical intermediates and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(Propan-2-yl)piperazin-1-aminedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
4-(Propan-2-yl)piperazin-1-aminedihydrochloride can be compared with other piperazine derivatives:
Similar Compounds: Piperazine, N-methylpiperazine, and N-ethylpiperazine.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other piperazine derivatives. This uniqueness can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H19Cl2N3 |
|---|---|
Poids moléculaire |
216.15 g/mol |
Nom IUPAC |
4-propan-2-ylpiperazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H17N3.2ClH/c1-7(2)9-3-5-10(8)6-4-9;;/h7H,3-6,8H2,1-2H3;2*1H |
Clé InChI |
DRWGWCAHAUICPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)




![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)






